molecular formula C6H6F2N2 B056656 2,4-Difluorophenylhydrazine CAS No. 40594-30-7

2,4-Difluorophenylhydrazine

Cat. No.: B056656
CAS No.: 40594-30-7
M. Wt: 144.12 g/mol
InChI Key: RLZUIPTYDYCNQI-UHFFFAOYSA-N
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Description

2,4-Difluorophenylhydrazine is an organic compound with the molecular formula C6H6F2N2. It is characterized by the presence of two fluorine atoms attached to a phenyl ring and a hydrazine functional group. This compound is known for its applications in various chemical processes and is typically a colorless liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorophenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2,4-difluoronitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the reduction of the nitro group to the hydrazine derivative .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorophenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Difluorophenylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in the preparation of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,4-difluorophenylhydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

  • 2,4-Dichlorophenylhydrazine
  • 2,4-Dibromophenylhydrazine
  • 2,4-Dimethylphenylhydrazine

Comparison: 2,4-Difluorophenylhydrazine is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine, bromine, or methyl groups. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2,4-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZUIPTYDYCNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343311
Record name 2,4-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40594-30-7
Record name 2,4-Difluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-Difluoro-phenyl)-hydrazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Difluorophenylhydrazine hydrochloride (Apollo; 6.00 g, 32.3 mmol) was partitioned between saturated aqueous sodium carbonate (100 mL) and ethyl acetate (150 mL). The organic layer was washed with saturated aqueous sodium carbonate (50 mL) and brine (100 mL, then 50 mL), dried (sodium sulfate), filtered, and evaporated to give 2,4-difluorophenylhydrazine (4.54 g, 98%) as a light brown solid. This was taken in dry toluene (50 mL) and the mixture was cooled to 0° C. under argon. A solution of acetaldehyde (3.0 mL, 53.4 mmol) in dry toluene (10 mL) was added dropwise over 15 min, the solution was stirred at 0° C. for 5 min and then at room temperature for 1 h. The reaction mixture was stored overnight in the freezer, then it was warmed to room temperature and filtered. The filtrate was concentrated to give a brown oil, with some water present. Toluene was added and the solution was dried (sodium sulfate), filtered and evaporated to give N-(2,4-difluoro-phenyl)-N-ethylidene-hydrazine (4.61 g, 84%) as a brown oil as a mixture of E and Z isomers (by 1H NMR).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-difluorophenylhydrazine in the synthesis of pyrazoles?

A: this compound acts as a nucleophilic reagent in the synthesis of 1,3,4-trisubstituted pyrazoles. [] It reacts with acyloxiranes, derived from Baylis-Hillman adducts, to form the pyrazole ring. This reaction proceeds under refluxing conditions in 1,2-dichloroethane, typically requiring an acid catalyst.

Q2: What is the significance of using Baylis-Hillman adducts in this synthesis?

A: Baylis-Hillman adducts serve as versatile precursors for the acyloxiranes used in this pyrazole synthesis. [] These adducts are readily available and can be easily transformed into the desired acyloxiranes through treatment with sodium hypochlorite (NaOCl) in the presence of silica gel. This approach allows for the efficient construction of diversely substituted pyrazoles by simply varying the starting materials of the Baylis-Hillman reaction.

Q3: What is the yield of the pyrazole synthesis using this compound?

A: The reaction of this compound hydrochloride with the appropriate acyloxirane yielded the corresponding 1,3,4-trisubstituted pyrazole in a moderate yield of 47%. [] This highlights the potential of this synthetic route for accessing this class of compounds.

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